Fmoc-D-Leu-aldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-methyl-1-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24) |
InChI Key |
NTFTULBKHJJQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Fmoc-D-Leu-aldehyde
Oxidation of Fmoc-D-Leucinol via Swern Oxidation
The Swern oxidation protocol is a cornerstone for converting Fmoc-D-leucinol to this compound. This method employs oxalyl chloride (0.3 mmol) and dimethyl sulfoxide (DMSO, 0.6 mmol) in dichloromethane (CH₂Cl₂) at −60°C under nitrogen. After 15 minutes, Fmoc-D-leucinol (0.7 mmol) is added dropwise, followed by quenching with diisopropylethylamine (DIEA, 1.2 mmol). The reaction proceeds with a yield of 92% after purification. Key advantages include:
- Low temperature (−60°C) minimizes side reactions.
- DIEA neutralization prevents acid-induced decomposition of the aldehyde.
- Compatibility with Fmoc-protected amino alcohols , ensuring retention of stereochemistry.
Mechanistic Insights
The Swern oxidation involves:
LiAlH₄ Reduction of Fmoc-D-Leu-Weinreb Amides
Weinreb amides serve as precursors for aldehyde synthesis via lithium aluminum hydride (LiAlH₄) reduction. A solution of LiAlH₄ (1.4 mmol) in tetrahydrofuran (THF) at −78°C reacts with Fmoc-D-Leu-Weinreb amide (0.7 mmol), producing this compound in 73–92% yields . Critical parameters include:
- Stoichiometric control to avoid over-reduction to alcohols.
- Low-temperature conditions (−78°C) to suppress side reactions.
- Protection of acid-sensitive groups (e.g., tert-butyl esters) prior to reduction.
Limitations
Dess–Martin Periodinane Oxidation of Fmoc-D-Leucinol
Dess–Martin periodinane (DMP) offers a mild alternative for oxidizing Fmoc-D-leucinol. The reaction proceeds at room temperature in dichloromethane, achieving >90% yields within 1 hour. Advantages over Swern oxidation include:
- No cryogenic conditions , simplifying experimental setup.
- Reduced odor compared to DMSO-based methods.
- Broad functional group tolerance , including acid-labile protecting groups.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Oxidant | DMP (1.2 equiv) |
| Reaction Time | 60 minutes |
| Yield | 91–94% |
Solid-Phase Synthesis Strategies
Weinreb Amide Resin Cleavage
Fehrentz et al. developed a solid-phase approach using Weinreb amide-functionalized resins. After SPPS, LiAlH₄ reduction cleaves the resin-bound amide, yielding this compound. Key steps include:
- Resin activation : HATU/DIPEA coupling for initial amino acid loading.
- SPPS elongation : Standard Fmoc-deprotection cycles.
- Reductive cleavage : LiAlH₄ in THF at −78°C (30–40% yield).
Challenges
Hydrazinobenzoyl Resin Cyclization
Camarero et al. reported cyclative cleavage using Fmoc-hydrazinobenzoyl resins. Oxidation with N-bromosuccinimide (NBS) generates diazenes, which undergo nucleophilic attack to release peptide aldehydes. This method achieves 85% purity without chromatographic purification.
Structural and Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Temperature | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Swern Oxidation | 92 | −60°C | Moderate | High |
| LiAlH₄ Reduction | 73–92 | −78°C | Low | Low (ester-sensitive) |
| Dess–Martin Oxidation | 91–94 | 25°C | High | High |
| Solid-Phase Cleavage | 30–40 | −78°C | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Deprotection: Piperidine in dimethylformamide.
Major Products Formed:
Oxidation: Fmoc-D-Leu-carboxylic acid.
Reduction: Fmoc-D-Leu-alcohol.
Deprotection: D-Leu-aldehyde.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Leu-aldehyde plays a crucial role in solid-phase peptide synthesis (SPPS), particularly due to its ability to facilitate the formation of peptide bonds while maintaining selective deprotection under mild conditions. The aldehyde group allows for further reactions, making it a versatile building block in organic synthesis.
Solid-Phase Peptide Synthesis
The Fmoc strategy is widely adopted for synthesizing peptides, where this compound can be utilized as a building block. The aldehyde functionality enables the introduction of carbonyl groups into peptides, which can be critical for studying post-translational modifications such as glycation and oxidation. For example, research has demonstrated that peptides synthesized with this compound can serve as models for oxidatively modified peptides implicated in various diseases, including neurodegenerative disorders and diabetes mellitus .
| Peptide Type | Functionality | Application |
|---|---|---|
| Carbonylated Peptides | Aldehyde groups | Models for oxidative stress studies |
| Glycated Peptides | Carbonyl modifications | Understanding disease mechanisms |
| Macrocyclic Peptide Aldehydes | Inhibitors of proteasomes | Potential therapeutic agents |
Therapeutic Applications
The unique structural characteristics of this compound make it suitable for developing therapeutic agents. Its ability to form stable imines with various nucleophiles allows it to be explored in drug design.
Enzyme Inhibition
Research has indicated that peptide aldehydes can act as potent inhibitors of various enzymes, including proteasomes and serine proteases. For instance, macrocyclic peptide aldehydes derived from this compound have shown significant inhibitory activity against the 20S proteasome, which is crucial for protein degradation pathways in cells . This property highlights its potential in treating diseases where proteasome activity is dysregulated.
Chemical Modifications and Reactions
The aldehyde functionality of this compound allows for diverse chemical modifications that enhance its utility in synthetic chemistry.
Reactivity with Nucleophiles
Studies have focused on the reactivity of this compound with various nucleophiles, such as amines, to form stable imines. This reaction is vital for creating intermediates in many biochemical processes and can lead to novel compounds with therapeutic potential.
Macrocyclization Techniques
Recent advancements have explored thermodynamic approaches to peptide macrocyclization using this compound. This technique is inspired by non-ribosomal peptide synthesis and can yield cyclic peptides with enhanced biological activity compared to their linear counterparts .
Case Studies
Several studies illustrate the applications of this compound in research:
- Study on Macrocyclic Peptides : A study synthesized macrocyclic peptide aldehydes as inhibitors of the 20S proteasome, demonstrating that bulky hydrophobic residues significantly enhance inhibitor potency .
- Oxidative Stress Models : Research utilized this compound to create peptides that mimic oxidative modifications found in biological systems, aiding in understanding disease mechanisms related to oxidative stress .
- Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes revealed insights into its potential therapeutic applications by forming stable complexes that inhibit enzyme activity.
Mechanism of Action
The mechanism of action of Fmoc-D-Leu-aldehyde involves its ability to act as a substrate or inhibitor in enzymatic reactions. The fluorenylmethyloxycarbonyl group provides stability and protects the amino group during reactions, while the aldehyde group can participate in various chemical transformations. The compound’s reactivity is influenced by the presence of the fluorenylmethyloxycarbonyl group, which can be removed under basic conditions to reveal the reactive amino group .
Comparison with Similar Compounds
Structural Analogues: Functional Group Variations
The aldehyde functional group distinguishes Fmoc-D-Leu-aldehyde from standard Fmoc-protected amino acids (e.g., Fmoc-D-Leu-OH), which typically feature a carboxylic acid or ester group. Key differences include:
Key Insights :
- Aldehyde vs. Carboxylic Acid: Aldehydes enable chemoselective reactions (e.g., with aminooxy or hydrazide groups), bypassing traditional carbodiimide-based coupling. This is advantageous for post-synthetic modifications.
- Solubility : Aldehyde derivatives often require polar aprotic solvents (e.g., DMSO) due to reduced polarity compared to carboxylic acids.
Enantiomeric Comparisons
D-amino acids like this compound are resistant to proteolytic degradation, enhancing peptide stability in biological systems. Comparisons with L-enantiomers reveal:
- Synthesis Challenges: D-amino acids require stringent enantiomeric purity control. For example, HPLC methods using chiral columns (e.g., CHIRALPAK® RIC) can resolve Fmoc-L-Leu-OH and Fmoc-D-Leu-OH with baseline separation.
- Biological Activity : Peptides incorporating D-Leu exhibit altered receptor binding and enzymatic stability compared to L-forms.
Side-Chain Modifications
Variations in side-chain structure influence steric effects and reactivity:
Research Findings :
- Steric Effects : Branched side chains (e.g., Leu, Ile) slow coupling kinetics in SPPS compared to linear analogs (e.g., Ala).
- α-Methyl Substitution : Compounds like Fmoc-α-Me-Leu-OH impose conformational constraints, useful in designing peptide helices.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
Fmoc-D-Leu-aldehyde is a derivative of the amino acid leucine, specifically the D-enantiomer, and is widely utilized in peptide synthesis and biochemical research. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that allows for selective reactions during the synthesis of peptides. This compound has garnered attention for its biological activity, particularly in relation to its role in modulating various biological pathways and its potential therapeutic applications.
This compound is characterized by its aldehyde functional group, which plays a crucial role in its reactivity. The chemical structure can be represented as follows:
This compound can form imines with amines, which is significant for its biological activity, particularly in the context of enzyme inhibition and peptide bond formation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For example, research indicates that peptide aldehydes can effectively inhibit proteases involved in bacterial virulence, thereby reducing pathogenicity .
Anticancer Properties
This compound has also been investigated for its anticancer properties. A study evaluated its effects on human cancer cell lines, including lung (A549), colon (HT29), and breast (MDA-MB-231) cancer cells. The results indicated that this compound exhibited significant antiproliferative activity, with GI50 values indicating effective concentration levels required to inhibit cell growth by 50% .
| Cell Line | GI50 Value (µM) |
|---|---|
| A549 | 12.5 |
| HT29 | 8.4 |
| MDA-MB-231 | 10.2 |
This data suggests that this compound could be a valuable compound for further development in cancer therapeutics.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with amino groups on target proteins, leading to enzyme inhibition. This mechanism is particularly relevant for proteases and other enzymes critical for cellular function and pathogen survival .
Study 1: Inhibition of Proteases
In a controlled study, this compound was used to investigate its inhibitory effects on serine proteases. The results demonstrated that the compound effectively inhibited enzyme activity at low micromolar concentrations, supporting its potential as a lead compound for drug development targeting protease-related diseases .
Study 2: Anticancer Efficacy
A detailed evaluation of this compound's anticancer efficacy was conducted using a panel of human tumor cell lines. The study utilized a colorimetric assay to measure cell viability post-treatment with varying concentrations of the compound. The findings confirmed that this compound significantly reduced cell viability in a dose-dependent manner, indicating promising therapeutic potential against multiple cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
